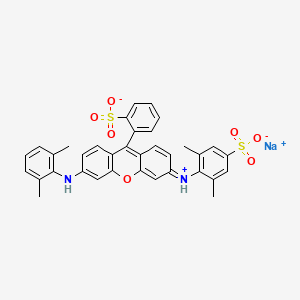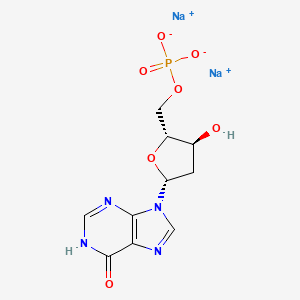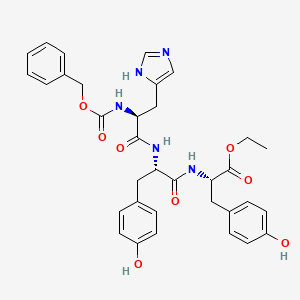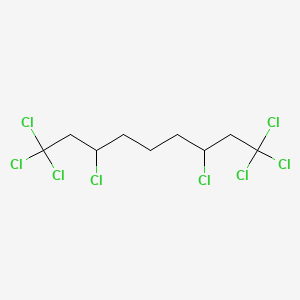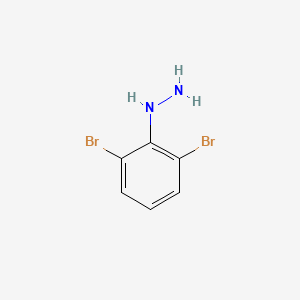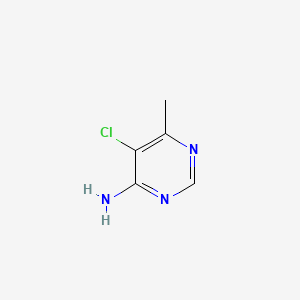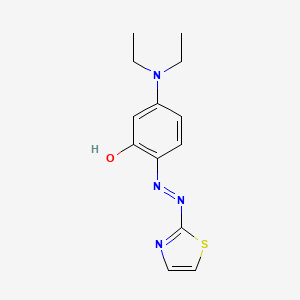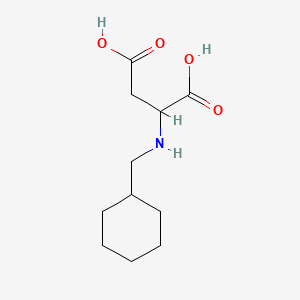
テルビウム臭化物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terbium bromide, also known as terbium(III) bromide, is a crystalline chemical compound with the formula TbBr₃. It is a white powder that is soluble in water and has a molar mass of 398.637 g/mol. Terbium bromide is part of the lanthanide series and is used in various scientific and industrial applications due to its unique properties .
科学的研究の応用
Terbium bromide has several applications in scientific research:
作用機序
- The compound’s primary targets are related to MSC differentiation, specifically osteogenic (bone-forming) and adipogenic (fat-forming) pathways .
- Inhibition of adipogenic differentiation occurs concurrently, leading to a balance favoring bone formation .
- The M3 receptor in the smooth muscle of the lungs is inhibited by terbium, resulting in bronchodilation .
- Its absorption, distribution, metabolism, and excretion (ADME) properties impact its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化学分析
Biochemical Properties
It has been found that Terbium promotes adhesion and osteogenic differentiation of mesenchymal stem cells via activation of the Smad-dependent TGF-β/BMP signaling pathway .
Cellular Effects
Terbium Bromide can suppress bacterial growth while enhancing spore tolerance to wet heat . It also promotes the osteogenic differentiation of mesenchymal stem cells in a time-dependent manner and conversely inhibits the adipogenic differentiation of these cells .
Molecular Mechanism
The molecular mechanism of Terbium Bromide involves the interaction between the transforming growth factor β/bone morphogenetic protein and peroxisome-proliferator-activated receptor γ (PPARγ) signaling pathways . This results in upregulation of the osteogenic master transcription factors and downregulation of the adipogenic master transcription factors .
Temporal Effects in Laboratory Settings
It has been suggested that Terbium Bromide may have long-term effects on cellular function .
Dosage Effects in Animal Models
Therapy experiments with Terbium Bromide in tumor-bearing nude mice have shown marked delay in tumor growth or even complete remission .
Metabolic Pathways
It has been suggested that Terbium Bromide may interact with the transforming growth factor β/bone morphogenetic protein signaling pathway .
Subcellular Localization
Terbium Bromide has been applied with somatostatin receptor (SSTR) agonists that localize in the cytoplasm and cellular nucleus, or with a SSTR antagonist that localizes at the cell membrane .
準備方法
Synthetic Routes and Reaction Conditions: Terbium bromide can be synthesized by heating terbium metal or terbium(III) oxide with ammonium bromide. The reaction is as follows:
Tb2O3+6NH4Br→2TbBr3+6NH3+3H2O
A solution of terbium(III) bromide can crystallize as a hexahydrate. When heating the hexahydrate, it will dehydrate and produce some terbium oxybromide (TbOBr) .
Industrial Production Methods: In industrial settings, terbium bromide is often produced by reacting terbium metal with bromine gas. The reaction is carried out in a controlled environment to ensure the purity of the product .
Types of Reactions:
Oxidation: Terbium bromide can undergo oxidation reactions, forming terbium oxide (Tb₄O₇) when exposed to air.
Reduction: It can be reduced back to terbium metal under specific conditions.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen.
Reduction: High-temperature reduction using hydrogen gas.
Substitution: Reaction with halogen gases like chlorine or iodine.
Major Products Formed:
Oxidation: Terbium oxide (Tb₄O₇)
Reduction: Terbium metal (Tb)
Substitution: Terbium chloride (TbCl₃), Terbium iodide (TbI₃).
類似化合物との比較
- Terbium Chloride (TbCl₃)
- Terbium Iodide (TbI₃)
- Terbium Fluoride (TbF₃)
Comparison:
- Solubility: Terbium bromide is more soluble in water compared to terbium fluoride.
- Reactivity: Terbium bromide reacts similarly to terbium chloride and terbium iodide with halogens to form corresponding terbium halides .
- Applications: While terbium chloride and terbium iodide are also used in doping studies and fluorescence analysis, terbium bromide is preferred for its higher solubility and ease of handling .
Terbium bromide stands out due to its unique combination of solubility, reactivity, and application potential, making it a valuable compound in various scientific and industrial fields.
特性
CAS番号 |
15162-98-8 |
|---|---|
分子式 |
Br3H2OTb |
分子量 |
416.652 |
IUPAC名 |
terbium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 |
InChIキー |
WQJPEPDSFBGXRP-UHFFFAOYSA-K |
SMILES |
O.[Br-].[Br-].[Br-].[Tb+3] |
製品の起源 |
United States |
Q1: What happens when terbium bromide is encapsulated within single-walled carbon nanotubes (SWCNTs)?
A1: Encapsulating terbium bromide within SWCNTs leads to fascinating structural changes and electronic interactions. Research using high-resolution transmission electron microscopy (HRTEM) and high-angle annular dark-field scanning transmission electron microscopy (HAADF STEM) has revealed that the stoichiometry of terbium bromide (TbBrx) changes depending on the diameter of the SWCNT. []
Q2: What analytical techniques are used to study the properties of terbium bromide inside SWCNTs?
A2: Researchers utilize a combination of advanced techniques to characterize the structural and electronic properties of terbium bromide encapsulated in SWCNTs. These include:
- Microscopy: HRTEM and HAADF STEM provide high-resolution imaging to reveal the crystal structure and morphology of terbium bromide within the SWCNTs. []
- Spectroscopy: Raman spectroscopy and optical absorption spectroscopy are employed to investigate the electronic properties of the hybrid material, revealing the doping effect of terbium bromide on the SWCNTs. [, ]
- Elemental Analysis: Local energy-dispersive X-ray spectroscopy (EDX) and elemental mapping provide insights into the elemental composition and stoichiometry of the encapsulated terbium bromide, confirming the loss of bromine atoms. []
Q3: Besides encapsulation in SWCNTs, are there other interesting structural aspects of terbium bromide?
A3: Yes, studies on lanthanoid bromide compounds have revealed the existence of metal-rich structures. One example is terbium bromide (Tb5Br8), showcasing a distinct stoichiometry with a higher metal-to-halogen ratio compared to the more common TbBr3. [] This highlights the diverse structural chemistry of terbium bromide and its potential for forming unique compounds.
Q4: Beyond its interactions with carbon nanotubes, are there other areas of research involving terbium bromide?
A4: While research on terbium bromide encapsulated in SWCNTs provides valuable insights into its structural and electronic properties, other studies explore different aspects:
- Ion Migration: Research on countercurrent electrolytic separation investigated the ion migration behavior of terbium bromide in solution. Interestingly, this study showed that despite its higher atomic weight, dysprosium (Dy) migrated faster than terbium (Tb), a phenomenon attributed to a combination of size and mass effects. [] This finding highlights the complex factors influencing ion mobility in solution.
- Magnetic Ordering: Investigations into the electrical resistivity and magnetic ordering of gadolinium and terbium bromide deuterides (LnBrDx) provide insights into the magnetic properties of these compounds. [, , ] These studies explore how variations in deuterium content (x) influence the magnetic behavior of the materials.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


